molecular formula C21H32O2 B12059399 Pregnenolone-13C2,d2

Pregnenolone-13C2,d2

Cat. No.: B12059399
M. Wt: 320.5 g/mol
InChI Key: ORNBQBCIOKFOEO-KXHQNKTISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregnenolone-13C2,d2 involves the incorporation of stable isotopes of carbon (13C) and deuterium (d2) into the pregnenolone molecule.

Industrial Production Methods

Industrial production of this compound follows stringent protocols to ensure high purity and consistency. The process involves the use of advanced organic synthesis techniques and purification methods, such as high-performance liquid chromatography (HPLC), to isolate and purify the labeled compound. The final product is often provided as a solution in acetonitrile, suitable for various analytical applications .

Chemical Reactions Analysis

Types of Reactions

Pregnenolone-13C2,d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and pH to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various steroidal derivatives, such as pregnenolone sulfate, 17-hydroxypregnenolone, and other functionalized steroids. These products are often used in further biochemical and pharmacological studies .

Scientific Research Applications

Pregnenolone-13C2,d2 has a wide range of scientific research applications, including:

Mechanism of Action

Pregnenolone-13C2,d2 acts as a signaling-specific inhibitor of the cannabinoid CB1 receptor, inhibiting the effects of tetrahydrocannabinol (THC) mediated by the CB1 receptors. It can protect the brain from cannabis intoxication and also activates TRPM3 channels, with weak activation of TRPM1 channels . The molecular targets and pathways involved include the modulation of ion channels, transporters, and enzymes .

Comparison with Similar Compounds

Similar Compounds

    Pregnenolone: The unlabeled version of Pregnenolone-13C2,d2, used in similar applications but without the stable isotope labeling.

    Pregnenolone-20,21-13C2-16,16-d2: Another labeled version of pregnenolone with different isotopic labeling.

    Dehydroepiandrosterone-D5 (DHEA-D5): A labeled steroid hormone used in similar analytical applications

Uniqueness

This compound is unique due to its specific isotopic labeling, which allows for precise quantification and tracking in analytical studies. This labeling provides enhanced sensitivity and accuracy in detecting and measuring steroid hormones in various biological samples .

Properties

Molecular Formula

C21H32O2

Molecular Weight

320.5 g/mol

IUPAC Name

1-[(3S,8S,9S,10R,13S,14S,17S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-17-yl](1,2-13C2)ethanone

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+/m0/s1/i1+1,6D2,13+1

InChI Key

ORNBQBCIOKFOEO-KXHQNKTISA-N

Isomeric SMILES

[2H]C1(C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1[13C](=O)[13CH3])C)C)O)[2H]

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

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